4-bromo-6-(difluoromethoxy)-1H-benzimidazole
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Overview
Description
4-Bromo-6-(difluoromethoxy)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole typically involves the bromination of a suitable benzimidazole precursor followed by the introduction of the difluoromethoxy group. One common method includes:
Bromination: The benzimidazole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent, such as difluoromethyl ether, under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution: Amino or thio-substituted benzimidazoles.
Oxidation/Reduction: Various oxidized or reduced benzimidazole derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and OLEDs.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole depends on its specific application:
Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: The compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Material Science: Its electronic properties facilitate charge transport in organic electronic devices.
Comparison with Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline : Similar in structure but with a quinoline core.
- 4-Bromo-6-(difluoromethoxy)nicotinonitrile : Similar substituents but with a nicotinonitrile core.
- Thiazole Derivatives : Different core structure but similar biological activities.
Uniqueness: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole stands out due to its unique combination of bromine and difluoromethoxy substituents on the benzimidazole core, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H5BrF2N2O |
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Molecular Weight |
263.04 g/mol |
IUPAC Name |
4-bromo-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2O/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13) |
InChI Key |
FWVFEKSIOYPOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)OC(F)F |
Origin of Product |
United States |
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